molecular formula C16H22N2O3 B11106819 N-cyclohexyl-N'-(2-methoxybenzyl)ethanediamide

N-cyclohexyl-N'-(2-methoxybenzyl)ethanediamide

Cat. No.: B11106819
M. Wt: 290.36 g/mol
InChI Key: SMUHWUNMJRURTG-UHFFFAOYSA-N
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Description

N’-CYCLOHEXYL-N-[(2-METHOXYPHENYL)METHYL]ETHANEDIAMIDE is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-CYCLOHEXYL-N-[(2-METHOXYPHENYL)METHYL]ETHANEDIAMIDE typically involves the reaction of cyclohexylamine with 2-methoxybenzyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N’-CYCLOHEXYL-N-[(2-METHOXYPHENYL)METHYL]ETHANEDIAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted ethanediamides.

Scientific Research Applications

N’-CYCLOHEXYL-N-[(2-METHOXYPHENYL)METHYL]ETHANEDIAMIDE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-CYCLOHEXYL-N-[(2-METHOXYPHENYL)METHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    N,N-Dicyclohexylmethylamine: Known for its use as a chemical intermediate and catalyst.

    N-Cyclohexyl-N-methylcyclohexanamine: Used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness: N’-CYCLOHEXYL-N-[(2-METHOXYPHENYL)METHYL]ETHANEDIAMIDE stands out due to its specific structure, which imparts unique reactivity and potential biological activities. Its methoxyphenyl group differentiates it from other similar compounds, providing distinct chemical and biological properties.

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

N'-cyclohexyl-N-[(2-methoxyphenyl)methyl]oxamide

InChI

InChI=1S/C16H22N2O3/c1-21-14-10-6-5-7-12(14)11-17-15(19)16(20)18-13-8-3-2-4-9-13/h5-7,10,13H,2-4,8-9,11H2,1H3,(H,17,19)(H,18,20)

InChI Key

SMUHWUNMJRURTG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NC2CCCCC2

Origin of Product

United States

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